molecular formula C10H14BClO4 B2975326 3-Chloro-4,5-diethoxyphenylboronic acid CAS No. 2096337-72-1

3-Chloro-4,5-diethoxyphenylboronic acid

Cat. No. B2975326
CAS RN: 2096337-72-1
M. Wt: 244.48
InChI Key: MUWWSRMIIYKHNL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Chloro-4,5-diethoxyphenylboronic acid comprises of carbon, hydrogen, boron, chlorine, and oxygen atoms. The exact structure can be determined using techniques like X-ray crystallography .

Scientific Research Applications

Applications in Fluorescence Quenching and Optical Properties

Boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), have been studied for their fluorescence quenching properties at room temperature. These studies involve steady-state fluorescence measurements with aniline as a quencher, providing insights into the quenching mechanisms and parameters like Stern-Volmer constant, quenching rate parameter, volume constant, and kinetic distance. Such research highlights the potential of boronic acid derivatives in understanding fluorescence quenching mechanisms, which is crucial for applications in biochemical sensing and molecular imaging (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis and Pharmacological Applications

The synthesis of various derivatives based on arylboronic acids through palladium-catalyzed Suzuki cross-coupling reactions demonstrates the versatility of these compounds in creating new molecules with potential pharmacological applications. Studies show that such synthesized thiophene molecules possess significant biofilm inhibition and anti-thrombolytic activities, suggesting their potential in medicinal chemistry and drug development (Ikram et al., 2015).

Corrosion Inhibition

Boronic acid derivatives have also been explored as corrosion inhibitors for metals in acidic environments, a crucial application in industrial processes. For example, studies on the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium demonstrate the potential of boronic acids in protecting metals from corrosion, an application that can extend the lifespan of metal structures and components in various industrial settings (Bentiss et al., 2009).

Bioorthogonal Coupling Reactions

The rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solution from specific boronic acids highlights the utility of these compounds in bioorthogonal coupling reactions. Such reactions are orthogonal to protein functional groups, allowing for the conjugation of biomolecules under physiologically compatible conditions, a technique beneficial for bioconjugation, drug delivery, and biomarker research (Dilek, Lei, Mukherjee, & Bane, 2015).

Safety and Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(3-chloro-4,5-diethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6,13-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWWSRMIIYKHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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